molecular formula C15H19FN4S B1387414 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1171522-05-6

4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1387414
CAS RN: 1171522-05-6
M. Wt: 306.4 g/mol
InChI Key: GBUMQVXXMSSNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol, also known as FPTPT, is a newly developed small molecule compound that has gained significant interest in the scientific research community due to its potential applications. FPTPT has been synthesized using a variety of methods and has been studied for its potential applications in a variety of scientific research areas.

Mechanism of Action

The exact mechanism of action of 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol is still not fully understood. However, it is believed that the compound acts by binding to and modulating the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it is believed that 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol may act as an antioxidant by scavenging free radicals and preventing lipid peroxidation. Furthermore, it is believed that 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol are still not fully understood. However, it has been shown to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to act as an antioxidant, scavenging free radicals and preventing lipid peroxidation. Furthermore, it has been shown to act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments has several advantages. First, it is a relatively simple molecule to synthesize and is commercially available. Additionally, it is a relatively stable compound and is not easily degraded in biological systems. Furthermore, it has a wide range of potential applications in scientific research. However, there are some limitations to using 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol in laboratory experiments. For example, the exact mechanism of action of 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol is still not fully understood, which can limit its use in certain experiments. Additionally, the compound is relatively expensive and may not be readily available in some areas.

Future Directions

There are a number of potential future directions for the study of 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol. First, further research is needed to elucidate the exact mechanism of action of the compound. Additionally, further research is needed to explore its potential applications in the treatment of various diseases and conditions. Furthermore, further research is needed to explore its potential to act as an anti-cancer agent. Finally, further research is needed to explore its potential to act as an antimicrobial agent.

Scientific Research Applications

4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol has been studied extensively for its potential applications in a variety of scientific research areas. It has been studied for its potential to act as an antioxidant, as well as its ability to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential to act as an inhibitor of lipid peroxidation, as well as its potential to act as an anti-inflammatory agent. Furthermore, 4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential to act as an antimicrobial agent, as well as its potential to act as an anti-cancer agent.

properties

IUPAC Name

4-(2-fluorophenyl)-3-(2-piperidin-1-ylethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4S/c16-12-6-2-3-7-13(12)20-14(17-18-15(20)21)8-11-19-9-4-1-5-10-19/h2-3,6-7H,1,4-5,8-11H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUMQVXXMSSNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=NNC(=S)N2C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol
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4-(2-Fluorophenyl)-5-(2-piperidin-1-ylethyl)-4H-1,2,4-triazole-3-thiol

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